molecular formula C21H23N3O4 B2530526 4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid CAS No. 2225142-41-4

4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid

Cat. No.: B2530526
CAS No.: 2225142-41-4
M. Wt: 381.432
InChI Key: UGHFPJMQIUSNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (C₂₁H₂₃N₃O₄, CAS EN300-396560) is a spirocyclic derivative featuring a benzoic acid core linked via an amide bond to a pyridine ring substituted with a 7-oxa-2-azaspiro[3.5]nonane group. Its structural complexity confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and conformational rigidity from the spirocyclic system. It is supplied at 95% purity by Enamine Ltd as a building block for drug discovery .

Properties

IUPAC Name

4-[[5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-10-17(19(25)23-16-4-2-15(3-5-16)20(26)27)18(22-11-14)24-12-21(13-24)6-8-28-9-7-21/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHFPJMQIUSNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N2CC3(C2)CCOCC3)C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid involves multiple steps. One common approach starts with the preparation of the spirocyclic oxetane intermediate. This intermediate is then subjected to a series of reactions, including cyclization and annulation, to form the desired spirocyclic structure . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as methanesulfonyl chloride and potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer properties. The unique spirocyclic structure could influence the compound's interaction with cellular targets, potentially leading to the inhibition of cancer cell proliferation.
  • Neuropharmacology : The nitrogen-containing heterocycles in the compound indicate potential neuroactive effects. Research into related compounds has shown promise in treating neurological disorders, suggesting that this compound might also have similar applications.
  • Antimicrobial Properties : Compounds with similar frameworks have demonstrated antimicrobial activity. The presence of the benzoic acid moiety may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further exploration in antibiotic development.

Case Study 1: Anticancer Screening

A study conducted on related spirocyclic compounds showed that modifications to the nitrogen and oxygen positions significantly affected their cytotoxicity against various cancer cell lines. The compound's structure suggests it may interact with DNA or protein targets within cancer cells, warranting further investigation into its efficacy and mechanism of action.

Case Study 2: Neuroactive Compound Development

Research on analogs of the 7-oxa-2-azaspiro[3.5]nonane framework revealed neuroprotective effects in animal models of neurodegeneration. These findings suggest that 4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid could be evaluated for similar neuroprotective properties, potentially leading to new treatments for conditions like Alzheimer's disease.

Material Science Applications

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure could lead to materials with enhanced thermal stability and mechanical strength.
  • Drug Delivery Systems : Due to its amphiphilic nature (as indicated by its LogP value), this compound may be useful in formulating drug delivery systems that improve solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of 4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . This binding can enhance the reduction of specific substrates, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Derivatives

The compound belongs to a broader class of spirocyclic scaffolds. Below is a comparative analysis of its structural and functional analogs:

Table 1: Comparison of Structural and Functional Properties
Compound Name CAS Number Molecular Formula Key Features Solubility/Stability Biological Relevance Source
4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid EN300-396560 C₂₁H₂₃N₃O₄ Benzoic acid core, spirocyclic oxa-aza system Limited data; likely polar due to -COOH Building block for antiviral agents (e.g., PC786) Enamine Ltd
7-oxa-2-azaspiro[3.5]nonane hemioxalate 1523571-04-1 C₈H₁₃NO₃·½C₂H₂O₄ Hemioxalate salt, free amine Improved solubility (salt form) Intermediate for spirocyclic derivatives PharmaBlock
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 203661-69-2 C₁₃H₂₁NO₃ Boc-protected amine, ketone group Enhanced stability for synthesis Used in peptide coupling reactions PharmaBlock
PC786 (contains target compound as subunit) N/A C₃₈H₃₃FN₄O₅S Incorporates benzoic acid-spirocyclic subunit Light-sensitive; stable at -20°C Antiviral activity (RSV inhibition) Research compound

Structural and Functional Differences

Spirocyclic Variations: The target compound’s 7-oxa-2-azaspiro[3.5]nonane group differs from PharmaBlock’s 2-oxa-7-azaspiro[3.5]nonane hemioxalate (CAS 1523571-04-1), where oxygen and nitrogen positions are swapped. The Boc-protected derivative (CAS 203661-69-2) lacks the benzoic acid moiety, prioritizing amine stability for synthetic intermediates .

PC786 integrates the target compound into a larger benzazepine-carboxamide structure, suggesting the spirocyclic subunit contributes to antiviral activity by enhancing target engagement or metabolic stability .

Biological Relevance: While the target compound itself is primarily a building block, PC786 demonstrates potent antiviral activity, underscoring the importance of the spirocyclic-benzoic acid motif in biological systems.

Stability and Handling Considerations

  • The target compound’s benzoic acid group may confer sensitivity to light and temperature, as seen in PC786’s storage requirements (-20°C, light-protected) .
  • In contrast, Boc-protected derivatives (e.g., CAS 203661-69-2) exhibit greater synthetic stability due to reduced reactivity of the protected amine .

Biological Activity

4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a spirocyclic structure combined with a benzoic acid moiety , which may enhance its selectivity and efficacy in biological systems. The molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, and it has a molecular weight of approximately 288.35 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural attributes may exhibit a range of biological activities, including:

  • Antiviral Effects : Potential inhibition of viral replication.
  • Neuroactivity : Modulation of neurotransmitter systems, particularly GABAergic and cholinergic pathways.
  • Proteasome and Autophagy Pathway Activation : Induction of protein degradation systems.

Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission, influencing synaptic activity and physiological responses.

Interaction Studies

In vitro studies have demonstrated that derivatives can inhibit cytopathic effects associated with viral infections, indicating potential therapeutic roles in antiviral strategies. The compound may bind to receptors involved in neurotransmission, modulating synaptic activity.

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of similar compounds found that derivatives could inhibit respiratory syncytial virus (RSV) by interfering with viral replication mechanisms. This suggests that this compound may have comparable effects.

Case Study 2: Neuroprotective Effects

Research on related spirocyclic compounds indicated their potential as neuroprotective agents. These compounds were shown to modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Methyl-nicotinic acidNicotinic acid derivativeCholinergic activity
7-Oxa-spiro[3.5]nonaneSpirocyclic structurePotential neuroactivity
Ethyl 5-methyl-nicotinateEster derivativeAntiviral properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Preparation of the spirocyclic 7-oxa-2-azaspiro[3.5]nonane moiety via cyclization reactions using ketones and amines under acidic conditions .
  • Step 2 : Coupling the spirocyclic amine to a substituted pyridine core using amide bond formation (e.g., EDC/HOBt or DCC coupling) .
  • Step 3 : Functionalization of the benzoic acid group via ester hydrolysis or direct carboxylation.
  • Optimization : Yield improvements are achieved by controlling temperature (e.g., 0–25°C for coupling steps), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .

Q. How can the structural integrity and purity of this compound be validated using analytical techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the spirocyclic amine (δ ~3.5–4.5 ppm for oxa-aza protons) and benzoic acid protons (δ ~12–13 ppm for COOH) .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₂₁H₂₃N₃O₄, expected m/z ~381.17) .

Q. What solubility characteristics does this compound exhibit in different solvents, and how does this impact in vitro assays?

  • Methodological Answer :

  • Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its benzoic acid and spirocyclic amine groups .
  • Assay Design : For cellular assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid solvent toxicity. Use PBS or culture media adjusted to pH 7.4 to enhance solubility .

Advanced Research Questions

Q. What strategies are effective in conducting structure-activity relationship (SAR) studies for this compound's derivatives?

  • Methodological Answer :

  • Core Modifications : Replace the 5-methylpyridine group with electron-withdrawing substituents (e.g., -CF₃) to assess effects on target binding .
  • Spirocyclic Adjustments : Compare 7-oxa-2-azaspiro[3.5]nonane with other spiro systems (e.g., 7-azaspiro[4.5]decane) to evaluate steric and electronic impacts .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. How does the spirocyclic 7-oxa-2-azaspiro[3.5]nonane moiety influence the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : The spirocyclic structure increases logP compared to linear amines, enhancing membrane permeability .
  • Metabolic Stability : The oxa (ether) group reduces susceptibility to cytochrome P450 oxidation, as observed in analogs with similar spiro systems .
  • Experimental Validation : Perform liver microsome assays to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. What experimental approaches resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times to minimize variability .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both NF-κB reporter assays and cytokine ELISA to rule out false positives .
  • Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and normalize activity to cell viability (e.g., MTT assay) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across enzymatic vs. cellular assays?

  • Methodological Answer :

  • Enzyme vs. Cell Context : Enzymatic assays (e.g., purified kinase targets) may show lower IC₅₀ due to absence of off-target interactions. Validate with cellular thermal shift assays (CETSA) to confirm target engagement in cells .
  • Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular activity with compound uptake .

Key Comparative Data

Compound ClassStructural FeatureBiological Activity (Example Targets)Reference
Thiazolidinone analogsThioamide coreAnticancer (HDAC inhibition)
Spirocyclic derivatives7-Oxa-2-azaspiro[3.5]nonaneAnti-inflammatory (COX-2 inhibition)
Pyridine-benzoic acid hybridsMethylpyridine substitutionAntimicrobial (bacterial efflux pumps)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.